Ethyl 2-(difluoromethoxy)benzoate
Description
Ethyl 2-(difluoromethoxy)benzoate is an aromatic ester characterized by a benzoate backbone with a difluoromethoxy (-OCHF₂) substituent at the ortho position. The difluoromethoxy group introduces significant electronic and steric effects due to fluorine’s high electronegativity, influencing reactivity, solubility, and stability. Potential applications span agrochemicals, pharmaceuticals, and polymer chemistry, where fluorinated compounds are prized for enhanced metabolic stability, lipophilicity, and environmental resistance .
Properties
IUPAC Name |
ethyl 2-(difluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-2-14-9(13)7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJKYETVZAHVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(difluoromethoxy)benzoate typically involves the reaction of 2-(difluoromethoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-(Difluoromethoxy)benzoic acid+Ethanol→Ethyl 2-(difluoromethoxy)benzoate+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: 2-(Difluoromethoxy)benzoic acid.
Reduction: 2-(Difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
- Molecular Formula : C₁₀H₁₂O₃ (MW 180.20) vs. Ethyl 2-(difluoromethoxy)benzoate : C₁₀H₁₀F₂O₃ (MW ~216.18).
- Substituent Effects: Electronics: Methoxy (-OCH₃) is electron-donating, while difluoromethoxy (-OCHF₂) is electron-withdrawing. This alters the ester’s acidity (lower pKa for adjacent hydrogens in the difluoro analog) and reactivity in electrophilic substitutions .
- Applications : Ethyl 2-methoxybenzoate is used in flavorings and fragrances, while the difluoro analog may find utility in agrochemicals due to fluorine’s resistance to hydrolysis .
Ethyl 3-Methoxybenzoate (CAS 10259-22-0)
- Positional Isomerism : The meta-substituted methoxy group reduces steric hindrance compared to the ortho-difluoromethoxy derivative. This impacts conformational flexibility and interaction with biological targets or polymer matrices .
- Reactivity : Meta-substitution generally results in lower reactivity in electrophilic aromatic substitution compared to ortho isomers, where steric effects dominate .
Ethyl 4-(Dimethylamino)Benzoate
- Electron-Donating Groups: The dimethylamino (-N(CH₃)₂) group enhances electron density, increasing reactivity in photopolymerization (e.g., resin cements). In contrast, the electron-withdrawing difluoromethoxy group may reduce polymerization rates unless paired with co-initiators like diphenyliodonium hexafluorophosphate (DPI) .
- Physical Properties: Dimethylamino-substituted esters exhibit higher degrees of conversion in resins compared to methacrylate-based systems, suggesting that difluoromethoxy analogs might require formulation adjustments for similar performance .
Data Table: Key Properties of this compound and Analogs
Biological Activity
Ethyl 2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of approximately 220.19 g/mol. This compound features a benzoate structure with a difluoromethoxy substituent, which significantly influences its chemical properties and biological activities. Recent research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties, as well as potential enzyme inhibition capabilities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of fluorine atoms enhances the compound's lipophilicity, which can affect its reactivity and interactions in biological systems. This unique structure allows it to bind effectively to various biological targets.
Antimicrobial Properties
Preliminary studies have demonstrated that this compound possesses significant antimicrobial activity. It has been tested against various microorganisms, revealing effectiveness in inhibiting the growth of both bacterial and fungal strains.
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Strong Inhibition |
| Candida albicans | Moderate Inhibition |
| Pseudomonas aeruginosa | Weak Inhibition |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Research indicates that this compound may also exert anti-inflammatory effects. The difluoromethoxy group enhances its binding affinity to specific targets involved in inflammatory pathways, potentially reducing the activity of pro-inflammatory enzymes.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, particularly enzymes. The difluoromethoxy group is believed to enhance the compound's binding affinity to these enzymes, leading to reduced enzymatic activity.
- Enzyme Inhibition : this compound acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and decreasing overall enzymatic activity.
- Binding Affinity : The presence of electron-withdrawing groups like fluorine increases the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against a panel of pathogenic microorganisms. The results indicated that it exhibited strong inhibitory effects against Staphylococcus aureus and moderate effects against Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in vitro. It was found to significantly reduce the production of pro-inflammatory cytokines in cultured human cells, indicating its potential therapeutic role in treating inflammatory diseases.
Comparison with Similar Compounds
This compound can be compared with other benzoate derivatives to assess differences in biological activity:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 2-(trifluoromethoxy)benzoate | Trifluoromethoxy Substituent | Higher lipophilicity |
| Ethyl 2-(methoxy)benzoate | Methoxy Substituent | Lower antimicrobial activity |
| Ethyl 2-(difluoromethoxy)benzoic acid | Acid Form | More reactive in chemical reactions |
This comparison highlights how variations in substituents can influence both chemical reactivity and biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
